molecular formula C20H21NO4 B3057691 N-Ethyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-alanine CAS No. 84000-09-9

N-Ethyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-alanine

Cat. No. B3057691
CAS RN: 84000-09-9
M. Wt: 339.4 g/mol
InChI Key: FIVAYWIQBITLAU-ZDUSSCGKSA-N
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Description

“N-Ethyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-alanine” is a compound with the molecular formula C18H17NO4 . It is also known as N-[(9H-Fluoren-9-ylmethoxy)carbonyl]alanine . This compound is a derivative of alanine, an amino acid, and is protected by a fluorenylmethyloxycarbonyl (Fmoc) group .


Synthesis Analysis

The synthesis of this compound has been derived from a C-H Activation methodology developed by Jin-Quan Yu and coworkers . The Pd-mediated C-C bond formation can be made in tandem with 2-Methylpyridine .


Molecular Structure Analysis

The molecular structure of “N-Ethyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-alanine” consists of an alanine core, which is a simple amino acid, with a fluorenylmethyloxycarbonyl (Fmoc) group attached .

Scientific Research Applications

Self-Assembled Structures and Properties

One fascinating application of N-Ethyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-alanine, commonly referred to using the Fmoc protection group, is in the formation of self-assembled structures. Research has demonstrated that Fmoc-modified aliphatic amino acids, including Fmoc-Ala-OH, can form intricate self-assembled structures under various conditions. These structures range from flower-like morphologies to fiber-like assemblies, depending on factors such as concentration, temperature, and the specific amino acid modified with the Fmoc group. The ability to control these self-assembled architectures offers potential in designing novel materials with desired functions (Gour et al., 2021).

Solvatochromic Properties and Dipole Moments

Another intriguing aspect of Fmoc-Ala-OH is its solvatochromic properties and dipole moments. A study detailed the efficient activation and reduction of Fmoc-Ala-OH, leading to Fmoc-L-alaninol, and explored its electronic absorption and fluorescence emission spectra in various solvent polarities. The research revealed significant solvatochromic properties, indicating strong solvent-solute interactions and a considerable redistribution of π-electron densities upon excitation. These properties make Fmoc-L-alaninol a candidate for applications in understanding solvent effects and designing fluorescence-based sensors (Lalithamba et al., 2014).

Regioselectivity in Cycloaddition Reactions

The compound also plays a role in regioselective cycloaddition reactions. N-Ethyl-9H-fluoren-9-imines, for example, react with difluorocarbene to form iminium ylides, leading to various cycloaddition products. The outcomes of these reactions, including the formation of oxazolidine derivatives with dipolarophiles, are influenced by the substituents at the nitrogen atom and the reaction conditions. This regioselectivity can be described using quantum-chemical calculations, offering insights into the design of new synthetic routes and the development of fluorene-based compounds (Novikov et al., 2006).

properties

IUPAC Name

(2S)-2-[ethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-3-21(13(2)19(22)23)20(24)25-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18H,3,12H2,1-2H3,(H,22,23)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIVAYWIQBITLAU-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C(C)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN([C@@H](C)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80595368
Record name N-Ethyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80595368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Ethyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-alanine

CAS RN

84000-09-9
Record name N-Ethyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80595368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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